molecular formula C13H21NO3 B091537 1-(3,4,5-Trimethoxyphenyl)butan-2-amine CAS No. 17097-73-3

1-(3,4,5-Trimethoxyphenyl)butan-2-amine

Cat. No.: B091537
CAS No.: 17097-73-3
M. Wt: 239.31 g/mol
InChI Key: DCYONQVUAUEKAJ-UHFFFAOYSA-N
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Description

Properties

CAS No.

17097-73-3

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

1-(3,4,5-trimethoxyphenyl)butan-2-amine

InChI

InChI=1S/C13H21NO3/c1-5-10(14)6-9-7-11(15-2)13(17-4)12(8-9)16-3/h7-8,10H,5-6,14H2,1-4H3

InChI Key

DCYONQVUAUEKAJ-UHFFFAOYSA-N

SMILES

CCC(CC1=CC(=C(C(=C1)OC)OC)OC)N

Canonical SMILES

CCC(CC1=CC(=C(C(=C1)OC)OC)OC)N

Origin of Product

United States

Comparison with Similar Compounds

1-(3,4,5-Trimethoxyphenyl)butan-2-amine的详细简介

This compound 是一种苯乙胺衍生物,其核心结构包含一个丁胺链(butan-2-amine)和3,4,5-三甲氧基苯基取代基。该化合物的分子式为 C₁₃H₂₁NO₃,分子量约为 239.31 g/mol。其结构特征为苯环上的三个甲氧基(-OCH₃)分别位于3、4、5位,且丁胺链的氨基(-NH₂)位于第二个碳原子(butan-2-amine)。这种取代模式赋予其独特的理化性质,例如较高的脂溶性(XLogP3估计值约为2.5)和潜在的生物活性,可能涉及神经系统或受体的相互作用。

与类似化合物的对比分析

结构差异与理化性质比较

以下表格总结了 This compound 与几种关键类似化合物的结构及理化参数:

化合物名称 分子式 取代基位置 碳链长度 分子量 (g/mol) XLogP3 氢键供体/受体数
This compound C₁₃H₂₁NO₃ 3,4,5-OCH₃ 丁胺 239.31 ~2.5 1 / 4
1-(2,4,5-Trimethoxyphenyl)propan-2-amine (TMA-2) C₁₂H₁₉NO₃ 2,4,5-OCH₃ 丙胺 225.28 1.8 1 / 4
1-(3,4-Dimethoxyphenyl)butan-2-amine C₁₂H₁₉NO₂ 3,4-OCH₃ 丁胺 209.28 1.7 1 / 3
1-(3-Methoxyphenyl)butan-2-amine C₁₁H₁₇NO 3-OCH₃ 丁胺 179.26 1.3 1 / 2

关键差异分析

  • 取代基数量与位置 :3,4,5-三甲氧基的强吸电子效应和空间位阻可能增强其与受体(如5-HT₂A)的亲和力,而2,4,5-三甲氧基(如TMA-2)因取代基位置不同可能导致活性差异
  • 碳链长度 :丁胺链(4碳)比丙胺(3碳)更长,可能延长代谢时间或改变穿透血脑屏障的效率
  • 脂溶性 :XLogP3值随甲氧基数增加而升高,表明三甲氧基衍生物更易透过脂质膜,但可能伴随毒性风险

生物活性与药理学对比

This compound 的活性尚未被广泛研究,但可通过类似化合物推测其潜在作用:

TMA-2(2,4,5-Trimethoxyphenylpropan-2-amine) :作为迷幻剂,其通过激活5-HT₂A受体产生幻觉作用,但因神经毒性被列为管制药物。相较之下,3,4,5-三甲氧基衍生物可能因取代基对称性更强而具有更高的受体选择性。

3,4-二甲氧基类似物 :如1-(3,4-Dimethoxyphenyl)butan-2-amine,其活性通常较弱,可能仅表现轻微的中枢兴奋作用,表明甲氧基数量对活性至关重要

其他三甲氧基衍生物 :如喹唑啉类化合物,其3,4,5-三甲氧基苯基可增强抗肿瘤活性,提示该取代基在药物设计中具有广泛潜力。

合成方法与化学稳定性

  • 合成路线 :与TMA-2类似,可能通过苯环硝化、还原胺化或Ullmann偶联反应引入甲氧基和胺基
  • 稳定性挑战 :三甲氧基苯环易受氧化和亲电取代影响,需在合成中采用保护基策略(如Boc保护氨基)

研究展望与挑战

活性验证 :需通过体外受体结合实验(如放射性配体竞争实验)明确其对5-HT、多巴胺等受体的亲和力

毒理学评估 :类似TMA类化合物的神经毒性需通过动物模型(如啮齿类)系统评估

结构优化 :探索碳链缩短(如丙胺)或引入氟代基团(如)以改善代谢稳定性

表格总结:关键化合物对比

特性 This compound TMA-2 1-(3,4-Dimethoxyphenyl)butan-2-amine
受体亲和力(5-HT₂A) 推测高 高(文献证实)
代谢半衰期 预计较长(丁胺链) 中等(丙胺链) 短(二甲氧基)
管制状态 未明确 Schedule I 未管制

参考文献

  • 三甲氧基苯胺类化合物的受体作用机制
  • 二甲氧基类似物的理化参数
  • 喹唑啉衍生物中三甲氧基苯基的应用

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